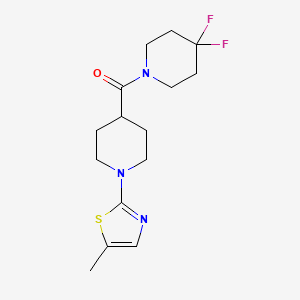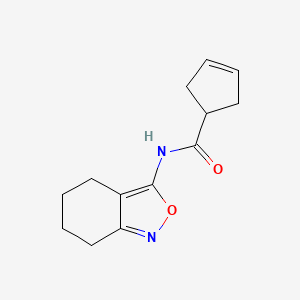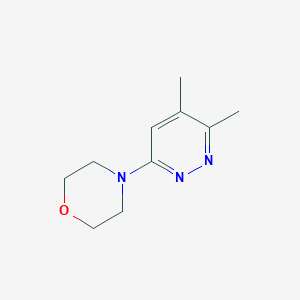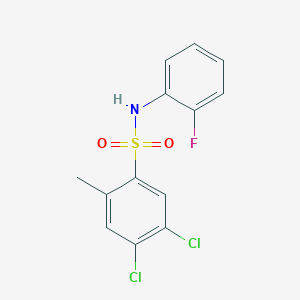
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropiperidine carbonyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Difluoropiperidine Carbonyl Group:
Attachment of the Thiazole Ring: The final step involves the attachment of the thiazole ring to the piperidine structure, which can be achieved through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine: can be compared with other piperidine and thiazole derivatives.
Difluoropiperidine Compounds: These compounds share the difluoropiperidine moiety and might exhibit similar chemical properties.
Thiazole Derivatives: Compounds with a thiazole ring can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H21F2N3OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C15H21F2N3OS/c1-11-10-18-14(22-11)20-6-2-12(3-7-20)13(21)19-8-4-15(16,17)5-9-19/h10,12H,2-9H2,1H3 |
InChI Key |
NQBXCYNCRGITPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)

![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263304.png)

